molecular formula C10H12N8O3 B140859 8-Azido-2'-deoxyadenosine CAS No. 131265-35-5

8-Azido-2'-deoxyadenosine

Cat. No.: B140859
CAS No.: 131265-35-5
M. Wt: 292.25 g/mol
InChI Key: CWYYTRHMNNPRNR-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azido-2’-deoxyadenosine is a modified nucleoside analog that has garnered significant interest in scientific research due to its unique properties. This compound is characterized by the presence of an azido group at the 8th position of the adenine ring, which imparts photoreactive properties. It is primarily used in studies involving DNA-protein interactions and photoaffinity labeling.

Mechanism of Action

Target of Action

8-Azido-2’-deoxyadenosine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and primarily affects the lymphatic system, which is part of the body’s immune system .

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms . This interaction results in changes in the cellular processes of the targeted malignancies, leading to their death .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells . By inducing apoptosis, it triggers the death of these cells . The downstream effects of these actions include the reduction of tumor size and the potential for remission .

Result of Action

The result of the action of 8-Azido-2’-deoxyadenosine is the death of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound effectively kills these cancer cells . This leads to a reduction in tumor size and potentially to remission .

Action Environment

The action, efficacy, and stability of 8-Azido-2’-deoxyadenosine can be influenced by various environmental factors. For instance, the compound’s photoreactivity upon UV irradiation has been studied . This suggests that light exposure could potentially affect the compound’s activity Additionally, factors such as pH, temperature, and the presence of other substances could also influence its action.

Biochemical Analysis

Biochemical Properties

8-Azido-2’-deoxyadenosine is a purine nucleoside analog . It has broad antitumor activity, targeting indolent lymphoid malignancies . The anticancer mechanisms of 8-Azido-2’-deoxyadenosine rely on the inhibition of DNA synthesis and the induction of apoptosis .

Cellular Effects

The effects of 8-Azido-2’-deoxyadenosine on cells are largely due to its ability to inhibit DNA synthesis . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells

Molecular Mechanism

The molecular mechanism of action of 8-Azido-2’-deoxyadenosine involves its incorporation into DNA, where it acts as a potent inhibitor of DNA synthesis . This can lead to the disruption of DNA replication and transcription, resulting in cell cycle arrest and apoptosis

Temporal Effects in Laboratory Settings

The effects of 8-Azido-2’-deoxyadenosine in laboratory settings can vary over time . Its photoreactivity upon UV irradiation has been studied . After incorporation of this dATP analog by nick translation into DNA, the investigation of the interactions between DNA and proteins becomes possible .

Metabolic Pathways

8-Azido-2’-deoxyadenosine is likely to be involved in nucleotide metabolism, given its structure as a nucleoside analog

Transport and Distribution

The transport and distribution of 8-Azido-2’-deoxyadenosine within cells and tissues are not well understood. Given its structure as a nucleoside analog, it may be transported across cell membranes via nucleoside transporters

Subcellular Localization

The subcellular localization of 8-Azido-2’-deoxyadenosine is likely to be within the nucleus, given its role in DNA synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azido-2’-deoxyadenosine typically involves the introduction of an azido group to the adenine ring of 2’-deoxyadenosine. One common method includes the reaction of 2’-deoxyadenosine with sodium azide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: While specific industrial production methods for 8-Azido-2’-deoxyadenosine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as chromatography to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: 8-Azido-2’-deoxyadenosine undergoes various chemical reactions, primarily driven by the azido group. These reactions include:

    Photoreaction: Upon exposure to ultraviolet light, the azido group generates highly reactive nitrenes, which can form covalent bonds with nearby molecules.

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Photoreaction: Ultraviolet light sources, such as UV lamps emitting at wavelengths of 300 nm or longer, are commonly used.

    Substitution Reactions: Sodium azide, organic solvents like dimethylformamide, and catalysts are typically employed.

Major Products:

    Photoreaction Products: Covalent DNA-protein crosslinks are formed when 8-Azido-2’-deoxyadenosine is incorporated into DNA and exposed to UV light.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Azido-2’-deoxyadenosine has a wide range of applications in scientific research:

    Chemistry: Used as a photoreactive probe to study molecular interactions and reaction mechanisms.

    Biology: Employed in photoaffinity labeling to investigate DNA-protein interactions and to map binding sites on proteins.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Comparison with Similar Compounds

    8-Azidoadenine: Another azido-modified nucleoside analog with similar photoreactive properties.

    2’-Azido-2’-deoxyadenosine: A related compound with the azido group at the 2’ position of the deoxyribose sugar.

Uniqueness: 8-Azido-2’-deoxyadenosine is unique due to its specific placement of the azido group on the adenine ring, which provides distinct photoreactive properties. This makes it particularly useful in studies involving DNA-protein interactions and photoaffinity labeling, where precise control over the photoreaction is required.

Properties

IUPAC Name

(2R,3S,5R)-5-(6-amino-8-azidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O3/c11-8-7-9(14-3-13-8)18(10(15-7)16-17-12)6-1-4(20)5(2-19)21-6/h3-6,19-20H,1-2H2,(H2,11,13,14)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYYTRHMNNPRNR-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azido-2'-deoxyadenosine
Reactant of Route 2
Reactant of Route 2
8-Azido-2'-deoxyadenosine
Reactant of Route 3
8-Azido-2'-deoxyadenosine
Reactant of Route 4
8-Azido-2'-deoxyadenosine
Reactant of Route 5
8-Azido-2'-deoxyadenosine
Reactant of Route 6
8-Azido-2'-deoxyadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.